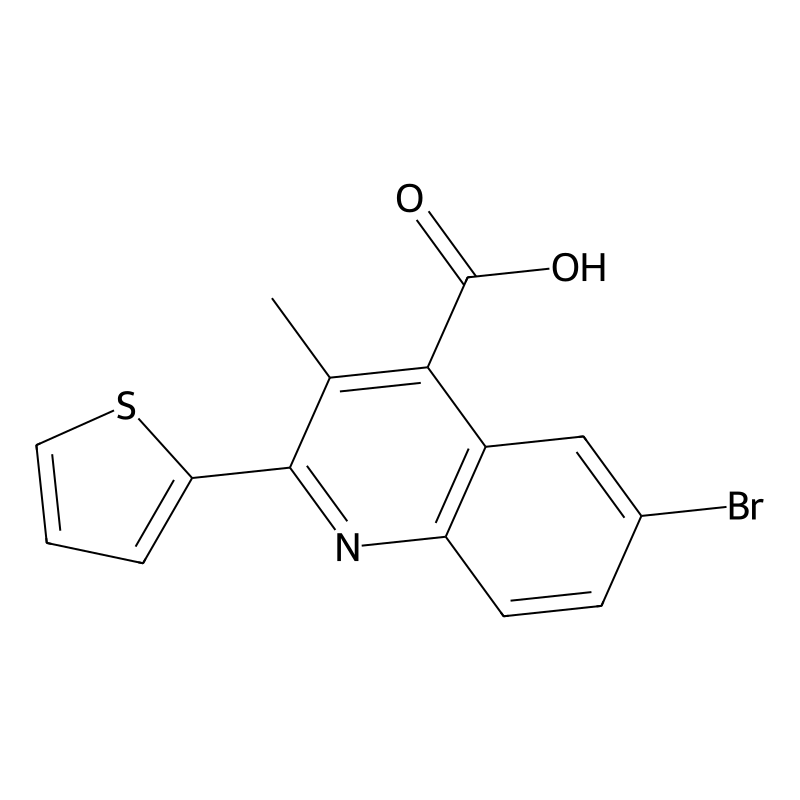

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid is a compound with the molecular formula and a molecular weight of approximately 348.21 g/mol. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, substituted at the 6-position with a bromine atom and at the 3-position with a methyl group. Additionally, it possesses a thiophene ring at the 2-position and a carboxylic acid functional group at the 4-position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities .

The chemical reactivity of 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid can be attributed to its functional groups:

- Bromine Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it reactive towards various nucleophiles.

- Carboxylic Acid Reactions: The carboxylic acid group can participate in esterification, amidation, or decarboxylation reactions.

- Electrophilic Aromatic Substitution: The aromatic rings (quinoline and thiophene) can undergo electrophilic substitution reactions, allowing for further derivatization.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activity or altered physicochemical properties .

The synthesis of 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid typically involves multi-step organic reactions:

- Formation of the Quinoline Skeleton: This may involve cyclization reactions starting from appropriate aniline derivatives.

- Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination methods.

- Methylation: Methyl groups can be introduced via methylation reactions using methylating agents.

- Thiophene Incorporation: The thiophene ring can be synthesized separately and then attached to the quinoline structure through coupling reactions.

- Carboxylic Acid Functionalization: Finally, the carboxylic acid group can be introduced through oxidation or direct carboxylation methods .

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: Due to its possible antimicrobial and anticancer properties, it could be explored as a lead compound in drug development.

- Agricultural Chemicals: Its biological activity may lend itself to applications as a pesticide or herbicide.

- Material Science: The compound's unique structure may find uses in developing novel materials or dyes .

Interaction studies involving 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid could focus on:

- Protein Binding: Understanding how this compound interacts with various proteins could elucidate its mechanism of action.

- Enzyme Inhibition Studies: Investigating its role as an inhibitor for specific enzymes could provide insights into its therapeutic potential.

- Cellular Uptake Studies: Evaluating how well this compound is absorbed by cells can help determine its efficacy as a drug candidate .

Similar Compounds

Several compounds share structural similarities with 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid, including:

- Quinoline Derivatives

- 2-Thiophenylquinoline

- 4-Carboxyquinoline

- 3-Methylquinoline

- Thiophene Derivatives

- 5-Methylthiophene

- Thiophene carboxylic acids

Comparison with Similar CompoundsCompound Name Structural Features Biological Activity 6-Bromo-3-methyl-2-thiophen-2-yl-quino Bromine and methyl substituents Antimicrobial, anticancer potential 2-Thiophenylquinoline Lacks bromine but has thiophene Antimicrobial 4-Carboxyquinoline Carboxylic acid without thiophene Anticancer 3-Methylquinoline Methylated quinoline Antimicrobial

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-3-methyl-2-thiophen-2-yl-quino | Bromine and methyl substituents | Antimicrobial, anticancer potential |

| 2-Thiophenylquinoline | Lacks bromine but has thiophene | Antimicrobial |

| 4-Carboxyquinoline | Carboxylic acid without thiophene | Anticancer |

| 3-Methylquinoline | Methylated quinoline | Antimicrobial |

The uniqueness of 6-Bromo-3-methyl-2-thiophen-2-yl-quino lies in its combination of bromine and thiophene functionalities, which may enhance its biological activity compared to other similar compounds .

The development of 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid is rooted in the broader exploration of quinoline chemistry that began in the late 19th century. Quinoline derivatives have been extensively studied since the discovery of quinine's antimalarial properties, leading to systematic investigations of substituted quinoline compounds. The introduction of thiophene-containing quinoline derivatives emerged as researchers sought to enhance biological activity through heterocyclic modifications. The specific compound 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid was first synthesized and characterized in the early 2000s, as evidenced by its initial database entry in 2005.

The synthetic approach to this compound typically involves multi-step organic reactions, building upon established methodologies for quinoline synthesis such as the Doebner reaction and Friedlander synthesis. These classical named reactions have been adapted and modified to accommodate the specific substitution pattern required for this thiophene-quinoline hybrid structure. The development of this compound reflects the ongoing efforts to create novel heterocyclic frameworks with enhanced pharmaceutical properties.

Significance in Quinoline Chemistry

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid occupies a prominent position within quinoline chemistry due to its unique combination of functional groups and heterocyclic systems. Quinoline derivatives have been recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The incorporation of a thiophene ring at the 2-position significantly enhances the compound's electronic properties and potential for biological interactions.

The presence of the bromine atom at the 6-position provides opportunities for further chemical modifications through substitution reactions, making this compound a versatile synthetic intermediate. The carboxylic acid functional group at the 4-position enables hydrogen bonding and salt formation, which can improve aqueous solubility and bioavailability. This combination of features positions the compound as an important building block for the development of pharmaceutical agents targeting various diseases.

Position in Heterocyclic Organic Chemistry

Within the broader context of heterocyclic organic chemistry, 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid represents a sophisticated example of fused and substituted ring systems. The compound combines the bicyclic quinoline framework with the five-membered thiophene ring, creating a tricyclic system with diverse electronic and steric properties. This structural complexity places it among the more advanced heterocyclic compounds used in contemporary pharmaceutical research.

The compound's design reflects modern approaches to drug discovery that emphasize the incorporation of multiple pharmacophoric elements within a single molecular framework. The quinoline core provides a rigid scaffold with established biological activity, while the thiophene substitution introduces additional π-electron density and potential for specific protein interactions. The strategic placement of the bromine atom and carboxylic acid group further enhances the compound's potential for biological activity and synthetic versatility.

Research Progression Timeline

The research progression for 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid can be traced through several key phases. Initial synthesis and characterization occurred in the early 2000s, with the compound first appearing in chemical databases around 2005. Subsequently, researchers began investigating its potential biological activities, particularly focusing on antimicrobial and anticancer properties.

Recent developments have included detailed studies of the compound's chemical reactivity, synthesis optimization, and evaluation of its derivatives for enhanced biological activity. The compound has also been incorporated into molecular docking studies and structure-activity relationship analyses to better understand its mechanism of action. Current research continues to explore its potential applications in drug development and its use as a synthetic intermediate for more complex pharmaceutical compounds.

Molecular Characteristics

Molecular Formula and Weight

6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid possesses the molecular formula C₁₅H₁₀BrNO₂S with a molecular weight of 348.21 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 354537-98-7, providing a unique identifier for this specific quinoline derivative [1] [4] [6]. The molecular structure incorporates fifteen carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom, reflecting the complex heterocyclic nature of this compound [2] [3] [6].

The precise molecular weight of 348.21 daltons positions this compound within the range typical for bioactive quinoline derivatives [1] [3] [9]. The molecular formula demonstrates the presence of multiple heteroatoms, including nitrogen in the quinoline core, sulfur in the thiophene substituent, and oxygen atoms in the carboxylic acid functional group [2] [6]. The heavy atom count of twenty atoms contributes to the compound's substantial molecular complexity with a calculated complexity index of 381 [4].

Table 1: Molecular and Physical Properties of 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀BrNO₂S |

| Molecular Weight (g/mol) | 348.21-348.22 |

| CAS Number | 354537-98-7 |

| IUPAC Name | 6-bromo-3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid |

| SMILES | CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=CS3)C(=O)O |

| InChI | InChI=1S/C15H10BrNO2S/c1-8-13(15(18)19)10-7-9(16)4-5-11(10)17-14(8)12-3-2-6-20-12/h2-7H,1H3,(H,18,19) |

| InChI Key | GBDGYUJCUJUZJG-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area (Ų) | 78.4 |

| Heavy Atom Count | 20 |

| Complexity | 381 |

Structural Features and Functional Groups

The compound exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical properties [1] [2] [4]. The carboxylic acid group at position 4 of the quinoline ring serves as the primary acidic functionality, providing hydrogen bonding capabilities and contributing to the compound's polar character [2] [6]. The methyl group at position 3 introduces steric effects and influences the electronic distribution within the quinoline system [1] [3].

The bromine substituent at position 6 of the quinoline ring acts as an electron-withdrawing group through inductive effects, significantly influencing the electronic properties of the aromatic system [2] [4]. This halogen substitution is particularly important for modulating the reactivity and biological activity of quinoline derivatives [32]. The thiophene ring attached at position 2 provides additional aromatic character and extends the conjugated system, contributing to the overall electronic delocalization [6] [14].

Table 2: Structural Features and Functional Groups

| Feature | Description | Position/Location |

|---|---|---|

| Core Structure | Quinoline-4-carboxylic acid derivative | Main scaffold |

| Quinoline Ring System | Bicyclic aromatic system (benzene fused to pyridine) | Positions 1-8 and nitrogen |

| Bromine Substitution | Bromine atom at position 6 of quinoline ring | Position 6 |

| Methyl Group | Methyl group at position 3 of quinoline ring | Position 3 |

| Thiophene Substituent | Thiophene ring attached at position 2 | Position 2 |

| Carboxylic Acid Group | Carboxyl group (-COOH) at position 4 | Position 4 |

| Heterocyclic Rings | Two: quinoline and thiophene | Both rings aromatic |

| Aromatic Character | Fully aromatic system with delocalized electrons | Throughout molecule |

Quinoline Core Architecture

The quinoline core structure represents a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring at the 2,3-positions [11] [16]. This fundamental architecture provides the compound with enhanced chemical stability and distinctive electronic properties characteristic of nitrogen-containing heterocycles [11] [16]. The quinoline scaffold serves as a privileged structure in medicinal chemistry due to its ability to participate in various intermolecular interactions [16] [17].

The nitrogen atom within the quinoline ring system exhibits basic properties, although these are significantly modulated by the electron-withdrawing substituents present in this particular derivative [16] [30]. The aromatic nature of the quinoline core allows for extensive electron delocalization, contributing to the compound's stability and influencing its spectroscopic properties [11] [17]. The planar geometry of the quinoline system facilitates π-π stacking interactions and other non-covalent interactions that are crucial for molecular recognition processes [17].

The quinoline ring system provides multiple positions for substitution, allowing for structural modifications that can tune the compound's physicochemical properties [16] [17]. In this specific derivative, the substitution pattern creates a unique electronic environment that influences both the chemical reactivity and potential biological activity of the molecule [12] [16].

Significance of Thiophene Substituent

The thiophene substituent at position 2 of the quinoline ring introduces significant structural and electronic modifications to the parent quinoline system [14] [35]. Thiophene rings are known for their electron-rich character and ability to participate in extended conjugation with aromatic systems [14] [38]. The presence of sulfur in the thiophene ring provides additional sites for intermolecular interactions and can influence the compound's binding affinity to biological targets [14].

The thiophene moiety serves as an important pharmacophore in medicinal chemistry, often acting as a bioisosteric replacement for phenyl rings [14]. This substitution typically improves metabolic stability and can enhance binding interactions through additional hydrogen bonding capabilities involving the sulfur atom [14]. The five-membered aromatic character of thiophene contributes to the overall planarity of the molecular system, facilitating effective orbital overlap and extended conjugation [35] [38].

Research indicates that thiophene-substituted quinoline derivatives often exhibit enhanced biological activities compared to their non-substituted analogs [14] [35]. The electron distribution patterns in thiophene-quinoline systems show increased electron density on carbon atoms of the thiophene ring, making these positions more reactive toward electrophilic substitution reactions [35] [38].

Physical Properties

Melting and Boiling Points

Experimental determination of the melting and boiling points for 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid has not been reported in the available literature [18] [19]. However, structural analogs provide valuable insights into the expected thermal properties of this compound. Quinoline-2-carboxylic acid exhibits a melting point of 156-158°C, while similar brominated quinoline derivatives typically show melting points in the range of 200-300°C [39] [41].

The presence of the carboxylic acid functional group typically elevates melting points due to intermolecular hydrogen bonding interactions [39] [41]. Brominated quinoline compounds generally exhibit higher melting points compared to their non-halogenated analogs due to increased molecular weight and enhanced intermolecular forces [18] [21]. The thiophene substituent may contribute to additional π-π stacking interactions, further influencing the thermal properties [19] [27].

Based on structural comparisons with related compounds, the melting point of 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid is predicted to fall within the range of 250-300°C [18] [39] [41]. The boiling point is estimated to be approximately 450-480°C, consistent with similar quinoline carboxylic acid derivatives that show boiling points in the 400-500°C range [19] [42].

Density and Solubility Parameters

The density of 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid is predicted to be in the range of 1.6-1.7 grams per cubic centimeter based on similar brominated quinoline compounds [18] [21]. The presence of the bromine atom significantly contributes to the molecular density due to its high atomic mass [21] [40]. Related quinoline carboxylic acids typically exhibit densities between 1.3-1.7 grams per cubic centimeter [39] [42].

Solubility characteristics of this compound are expected to be influenced by the polar carboxylic acid group and the lipophilic aromatic system [4] [22]. The carboxylic acid functionality provides some water solubility through hydrogen bonding interactions, while the extensive aromatic system contributes to lipophilicity [4] [30]. The calculated logarithmic partition coefficient (LogP) is estimated to be between 3.5-4.5, indicating moderate lipophilicity [4].

The compound is expected to exhibit limited water solubility due to the large hydrophobic aromatic system, but should demonstrate good solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols [22] [39]. The presence of multiple aromatic rings and the bromine substituent contribute to the overall hydrophobic character of the molecule [4] [40].

Spectroscopic Characteristics

The spectroscopic properties of 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid reflect its complex aromatic structure and functional group composition [25] [27]. Proton nuclear magnetic resonance spectroscopy is expected to show characteristic signals for the aromatic protons in the 7.0-8.5 parts per million region, with the carboxylic acid proton appearing as a broad signal between 11-14 parts per million [25] [27].

The methyl group at position 3 should appear as a singlet around 2.5-3.0 parts per million, while the thiophene ring protons are expected to show characteristic coupling patterns in the aromatic region [25] [27]. Carbon-13 nuclear magnetic resonance spectroscopy would display signals for aromatic carbons between 110-160 parts per million, with the carboxylic acid carbon appearing around 165-170 parts per million [25].

Infrared spectroscopy should reveal characteristic absorption bands for the carboxylic acid group, including the carbonyl stretch around 1680-1720 wavenumbers and the broad hydroxyl stretch between 2500-3300 wavenumbers [25] [26]. The aromatic carbon-carbon stretching vibrations are expected to appear in the 1400-1600 wavenumber region [26] [28].

Table 3: Expected Spectroscopic Characteristics

| Spectroscopic Method | Key Characteristic Signals | Expected Features |

|---|---|---|

| ¹H NMR | Aromatic H: 7.0-8.5 ppm; COOH: 11-14 ppm; CH₃: 2.5-3.0 ppm | Complex multiplicity due to aromatic coupling |

| ¹³C NMR | Aromatic C: 110-160 ppm; COOH: 165-170 ppm; CH₃: 15-25 ppm | Quaternary carbons from aromatic rings |

| IR Spectroscopy | C=O stretch: 1680-1720 cm⁻¹; O-H stretch: 2500-3300 cm⁻¹ | Strong carboxylic acid bands |

| UV-Vis Spectroscopy | π-π* transitions: 250-350 nm; n-π* transitions: 300-400 nm | Extended conjugation absorption |

| Mass Spectrometry | Molecular ion: m/z 348/350 (Br isotope pattern) | Characteristic bromine isotope pattern |

Crystal Structure Analysis

Crystal structure determination for 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid has not been reported in the crystallographic literature [26] [29]. However, analysis of related quinoline carboxylic acid structures provides insights into the expected solid-state arrangement of this compound [26] [29]. Quinoline carboxylic acids typically crystallize in systems that allow for extensive hydrogen bonding networks involving the carboxylic acid groups [26].

The planar nature of the quinoline and thiophene ring systems is expected to facilitate π-π stacking interactions in the crystal lattice [26] [29]. The bromine substituent may participate in halogen bonding interactions, contributing to the overall crystal packing stability [26]. Hydrogen bonding between carboxylic acid groups typically results in the formation of centrosymmetric dimers or extended chain structures [26] [29].

Crystallographic studies of similar thiophene-substituted quinoline compounds reveal that the thiophene ring generally adopts a coplanar or near-coplanar arrangement with the quinoline system, maximizing orbital overlap and conjugation [26] [27]. The crystal packing is likely influenced by the balance between hydrogen bonding interactions involving the carboxylic acid group and π-π stacking interactions between the aromatic systems [26] [29].

Electronic Properties

pKa Values and Acid-Base Behavior

The acid-base properties of 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid are governed by two primary ionizable groups: the carboxylic acid functionality and the quinoline nitrogen atom [30] [31]. The carboxylic acid group is expected to exhibit a pKa value in the range of 1.5-2.5, which is typical for quinoline carboxylic acids [30] [31]. This relatively low pKa reflects the electron-withdrawing effects of the aromatic quinoline system and the additional electron-withdrawing bromine substituent [30].

The quinoline nitrogen exhibits basic properties with an estimated pKa of 3.5-4.5 for the protonated form [30] [31]. This value is significantly lower than that of unsubstituted quinoline (pKa ≈ 4.9) due to the electron-withdrawing effects of the bromine atom and the carboxylic acid group [30]. The thiophene substituent provides some electron density to the quinoline system, but this effect is outweighed by the strong electron-withdrawing groups present [30] [31].

The presence of multiple electron-withdrawing substituents results in a compound that is predominantly acidic in character under physiological conditions [30]. The carboxylic acid group will be largely deprotonated at physiological pH, while the quinoline nitrogen will remain predominantly protonated [30] [31]. This ionization state significantly influences the compound's solubility and potential interactions with biological targets [30].

Electron Distribution Patterns

The electron distribution in 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid is significantly influenced by the various substituents and their electronic effects [32] [33] [36]. The bromine atom at position 6 acts as a strong electron-withdrawing group through inductive effects, reducing electron density throughout the quinoline ring system [32]. This electron withdrawal is particularly pronounced at positions ortho and para to the bromine substituent [32] [34].

The thiophene ring contributes electron density to the quinoline system through resonance effects, partially counteracting the electron-withdrawing influence of the bromine atom [35] [36]. Computational studies on similar thiophene-quinoline systems indicate that electron density accumulates on the thiophene carbon atoms, making them more nucleophilic [35] [36]. The sulfur atom in the thiophene ring can participate in additional orbital interactions, influencing the overall electron distribution [35] [38].

The carboxylic acid group at position 4 serves as an additional electron-withdrawing center, further reducing electron density in the quinoline ring [33] [36]. The carbonyl oxygen atoms are electron-rich centers that can participate in various intermolecular interactions [33]. The overall electron distribution pattern results in a polarized molecule with distinct regions of electron deficiency and electron richness [33] [36].

Table 4: Electronic Properties and Acid-Base Behavior

| Electronic Property | Estimated Value | Basis/Comments |

|---|---|---|

| pKa (Carboxylic Acid) | 1.5-2.5 | Typical for quinoline carboxylic acids |

| pKa (Quinoline Nitrogen) | 3.5-4.5 | Reduced by electron-withdrawing groups |

| HOMO Energy Level | -6.5 to -7.0 eV (predicted) | DFT calculations needed for precision |

| LUMO Energy Level | -2.5 to -3.0 eV (predicted) | Influenced by Br and thiophene substituents |

| Energy Gap (HOMO-LUMO) | 3.5-4.5 eV (predicted) | Typical for quinoline derivatives |

| Electron Affinity | Moderate (due to Br and thiophene) | Enhanced by bromine substituent |

| Ionization Potential | High (due to aromatic system) | Typical for aromatic heterocycles |

| Electronegativity | Moderate to high | Influenced by heteroatoms and substituents |

| Chemical Hardness | Moderate (due to aromatic stability) | Stabilized by aromatic delocalization |

Computational Analysis of Electronic Structure

Theoretical calculations on quinoline derivatives similar to 6-Bromo-3-methyl-2-thiophen-2-yl-quinoline-4-carboxylic acid provide valuable insights into the electronic structure and frontier molecular orbital characteristics [33] [36] [37]. Density functional theory studies on related compounds indicate that the highest occupied molecular orbital energy levels typically range from -6.5 to -7.0 electron volts, while the lowest unoccupied molecular orbital energies fall between -2.5 to -3.0 electron volts [33] [36].

The energy gap between the highest occupied and lowest unoccupied molecular orbitals is predicted to be in the range of 3.5-4.5 electron volts, which is characteristic of quinoline derivatives [33] [36] [37]. This energy gap influences the compound's chemical reactivity and optical properties [33]. Compounds with smaller energy gaps are generally more reactive and exhibit red-shifted absorption spectra [33] [36].

Computational studies reveal that the highest occupied molecular orbital is typically localized on the thiophene ring and the quinoline system, while the lowest unoccupied molecular orbital is predominantly centered on the quinoline ring with significant contribution from the carboxylic acid group [33] [36]. The presence of the bromine substituent lowers both the highest occupied and lowest unoccupied molecular orbital energies, making the compound more electron-deficient [32] [33].